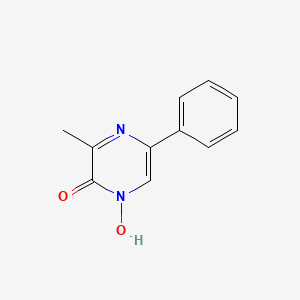

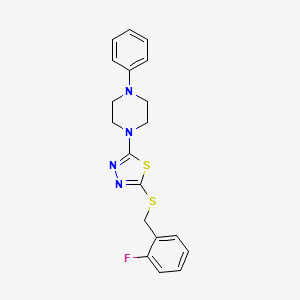

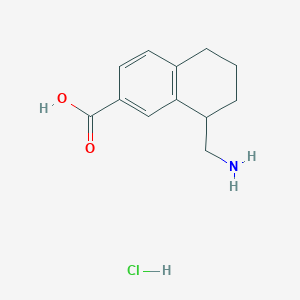

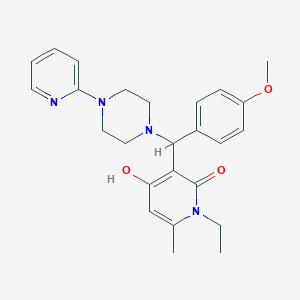

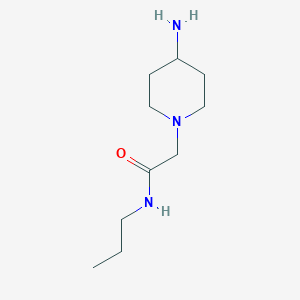

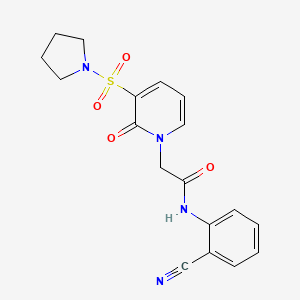

![molecular formula C15H13ClN4O2 B2442980 N-(3-chlorobenzyl)-6-méthyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775378-09-0](/img/structure/B2442980.png)

N-(3-chlorobenzyl)-6-méthyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C15H13ClN4O2 and its molecular weight is 316.75. The purity is usually 95%.

BenchChem offers high-quality N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antimycobactérienne

Ce composé a montré une activité antimycobactérienne significative. Par exemple, le N-(2-méthylbenzyl)-3-((2-méthylbenzyl)amino)pyrazine-2-carboxamide et le N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide se sont avérés les plus efficaces contre Mycobacterium tuberculosis H37Rv, avec une CMI = 12,5 μg·mL −1 .

Activité antibactérienne

Le composé présente également une activité antibactérienne. En particulier, le 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide s'est avéré être le composé le plus actif contre Staphylococcus aureus avec une CMI = 7,81 μM, et Staphylococcus epidermidis avec une CMI = 15,62 μM .

Activité antifongique

Certains dérivés du composé ont montré une activité antifongique. Le composé le plus actif contre Trichophyton mentagrophytes, la souche fongique la plus sensible testée, était le 5-chloro-N-(3-trifluorométhylbenzyl)-pyrazine-2-carboxamide avec une CMI = 15,62 µmol/L .

Activité inhibitrice de la photosynthèse

Certains dérivés du composé ont montré une activité inhibitrice de la photosynthèse dans les chloroplastes d'épinard (Spinacia oleracea L.). Cependant, seule une activité modérée ou faible a été détectée pour la plupart des composés .

Interaction avec la spectroscopie RPE

En utilisant la spectroscopie RPE, il a été constaté que certains dérivés du composé interagissaient avec l'intermédiaire D ·, c'est-à-dire avec le radical tyrosyle qui est situé à la 161e position sur la protéine D2 se produisant sur le côté donneur de PS 2 .

Activités antivirales

Selon certaines études, les dérivés de pyrrolo[1,2-a]pyrazine ont présenté des activités antibactériennes, antifongiques et antivirales plus importantes .

Mécanisme D'action

Target of Action

The compound, also known as N-[(3-CHLOROPHENYL)METHYL]-6-METHYL-4-OXO-5H-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXAMIDE, is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

It is known that pyrrolopyrazine derivatives interact with their targets in a way that leads to their various biological activities . For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition , which could suggest a potential interaction with kinases.

Biochemical Pathways

These could potentially include pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .

Result of Action

Given its potential biological activities, it can be inferred that the compound could have various effects at the molecular and cellular level, such as inhibiting kinase activity, reducing inflammation, inhibiting viral replication, inhibiting fungal growth, reducing oxidation, and inhibiting tumor growth .

Analyse Biochimique

Biochemical Properties

It is known that pyrrolopyrazine derivatives, to which this compound belongs, have exhibited a wide range of biological activities . These include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Cellular Effects

The cellular effects of N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide are not clearly recognized yet. It is known that pyrrolopyrazine derivatives can influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is not clearly recognized yet. It is known that pyrrolopyrazine derivatives can exert their effects at the molecular level . They can interact with biomolecules, inhibit or activate enzymes, and change gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide in laboratory settings are not clearly recognized yet. It is known that pyrrolopyrazine derivatives can have long-term effects on cellular function .

Dosage Effects in Animal Models

The dosage effects of N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide in animal models are not clearly recognized yet. It is known that pyrrolopyrazine derivatives can have toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is involved in are not clearly recognized yet. It is known that pyrrolopyrazine derivatives can interact with enzymes or cofactors .

Transport and Distribution

The transport and distribution of N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide within cells and tissues are not clearly recognized yet. It is known that pyrrolopyrazine derivatives can interact with transporters or binding proteins .

Subcellular Localization

The subcellular localization of N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is not clearly recognized yet. It is known that pyrrolopyrazine derivatives can be directed to specific compartments or organelles .

Propriétés

IUPAC Name |

N-[(3-chlorophenyl)methyl]-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4O2/c1-9-8-20-13(15(22)18-9)6-12(19-20)14(21)17-7-10-3-2-4-11(16)5-10/h2-6,8H,7H2,1H3,(H,17,21)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEGGGHMPICJIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=CC(=N2)C(=O)NCC3=CC(=CC=C3)Cl)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Methylphenyl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2442900.png)

![Methyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B2442908.png)

![8-(2,3-dimethylphenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2442912.png)

![5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride](/img/structure/B2442914.png)

![4-(methanesulfonamidomethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B2442919.png)